![molecular formula C12H8F2O B6330271 2-(3,4-Difluorophenyl)phenol, 95% CAS No. 742058-85-1](/img/structure/B6330271.png)
2-(3,4-Difluorophenyl)phenol, 95%
Overview
Description
2-(3,4-Difluorophenyl)phenol, 95% (2-DFPP) is a chemical compound that has been used in scientific research for a variety of purposes. It is a white, odorless, crystalline solid with a melting point of 98 - 99 °C. 2-DFPP is a derivative of phenol, which is a weak acid and has a pKa of 10.1. It is insoluble in water, but is soluble in ethanol, methanol, and acetone.
Scientific Research Applications
2-(3,4-Difluorophenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used as a substrate for studying the activity of enzymes involved in the metabolism of phenols, such as the cytochrome P450 family of enzymes. It has also been used in studies of the interactions between drugs and proteins, such as the cytochrome P450 family of enzymes. Additionally, 2-(3,4-Difluorophenyl)phenol, 95% has been used as a ligand in studies of the structure and function of proteins, such as the cytochrome P450 family of enzymes.
Mechanism of Action
The exact mechanism of action of 2-(3,4-Difluorophenyl)phenol, 95% is not known, but it is believed to act as an inhibitor of the cytochrome P450 family of enzymes. This inhibition is thought to be due to the formation of a covalent bond between the 2-(3,4-Difluorophenyl)phenol, 95% and the active site of the enzyme. This covalent bond prevents the enzyme from catalyzing the reaction of the substrate molecule, thus inhibiting the enzyme’s activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(3,4-Difluorophenyl)phenol, 95% are not well understood. However, it is believed that 2-(3,4-Difluorophenyl)phenol, 95% may have an effect on the metabolism of drugs and other compounds, due to its inhibition of the cytochrome P450 family of enzymes. Additionally, 2-(3,4-Difluorophenyl)phenol, 95% may have an effect on the structure and function of proteins, due to its ability to form covalent bonds with proteins.
Advantages and Limitations for Lab Experiments
2-(3,4-Difluorophenyl)phenol, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize. It is also very stable and can be stored for long periods of time without degradation. Additionally, it is highly soluble in organic solvents, making it easy to work with in the lab.
However, there are also some limitations to using 2-(3,4-Difluorophenyl)phenol, 95% in laboratory experiments. It is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, it is a weak acid, making it difficult to use in acidic or basic solutions.
Future Directions
There are several possible future directions for research involving 2-(3,4-Difluorophenyl)phenol, 95%. One possibility is to investigate its effects on other enzymes, such as those involved in the metabolism of other compounds. Additionally, further studies could be done to investigate the structure and function of proteins that are covalently bound to 2-(3,4-Difluorophenyl)phenol, 95%. Finally, further research could be done to investigate the potential therapeutic applications of 2-(3,4-Difluorophenyl)phenol, 95%, such as its use as an inhibitor of the cytochrome P450 family of enzymes.
Synthesis Methods
2-(3,4-Difluorophenyl)phenol, 95% can be synthesized by reacting 3,4-difluorobenzaldehyde with phenol in an aqueous solution. The reaction is catalyzed by an acid and requires a temperature of reflux for several hours. The product is then purified by recrystallization and the purity is determined by thin-layer chromatography (TLC).
properties
IUPAC Name |
2-(3,4-difluorophenyl)phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2O/c13-10-6-5-8(7-11(10)14)9-3-1-2-4-12(9)15/h1-7,15H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYGLYQFUQROARE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70617028 | |
Record name | 3',4'-Difluoro[1,1'-biphenyl]-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70617028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
742058-85-1 | |
Record name | 3′,4′-Difluoro[1,1′-biphenyl]-2-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=742058-85-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3',4'-Difluoro[1,1'-biphenyl]-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70617028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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